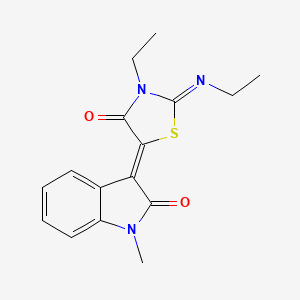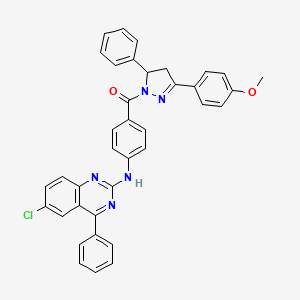
(4-((6-chloro-4-phenylquinazolin-2-yl)amino)phenyl)(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-((6-chloro-4-phenylquinazolin-2-yl)amino)phenyl)(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic molecule. It contains a quinazoline derivative, which is a nitrogen-containing heterocycle . Quinazoline and its derivatives have received significant attention due to their wide range of biopharmaceutical activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms, and a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also contains several phenyl rings and a methoxy group .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinazoline and quinazolinone derivatives have been found to exhibit anticancer activity . The compound under discussion, being a derivative of these, could potentially be used in cancer research and treatment.
Antibacterial Activity
These derivatives have also shown antibacterial properties . Therefore, this compound could be used in the development of new antibiotics, especially considering the increasing need for novel antibiotics due to the emergence of drug-resistant bacterial strains .
Antifungal Activity
The antifungal activity of quinazoline and quinazolinone derivatives has been documented . This suggests potential applications of this compound in treating fungal infections.
Anti-inflammatory Activity
Quinazoline and quinazolinone derivatives have demonstrated anti-inflammatory effects . This compound could therefore be used in the development of anti-inflammatory drugs.
Anticonvulsant Activity
These derivatives have been found to possess anticonvulsant properties . This suggests that the compound could be used in the treatment of conditions such as epilepsy.
Antipsychotic Activity
Quinazoline and quinazolinone derivatives have shown antipsychotic effects . This indicates potential applications of this compound in the treatment of psychiatric disorders.
Anti-HIV Activity
These derivatives have demonstrated anti-HIV properties . This suggests that the compound could be used in HIV research and treatment.
Analgesic Activity
Quinazoline and quinazolinone derivatives have been found to possess analgesic properties . This indicates potential applications of this compound in the development of pain relief medications.
Zukünftige Richtungen
Quinazoline and quinazolinone derivatives have been the focus of many research studies due to their diverse biological activities and potential for drug development . Future research may focus on further exploring the biological activities of this compound and developing it into a novel drug molecule.
Eigenschaften
IUPAC Name |
[4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H28ClN5O2/c1-45-30-19-14-24(15-20-30)33-23-34(25-8-4-2-5-9-25)43(42-33)36(44)27-12-17-29(18-13-27)39-37-40-32-21-16-28(38)22-31(32)35(41-37)26-10-6-3-7-11-26/h2-22,34H,23H2,1H3,(H,39,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSSTSCMYDGHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)NC5=NC6=C(C=C(C=C6)Cl)C(=N5)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B3003048.png)

![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B3003054.png)
![6-Iodo-1H-benzo[cd]indol-2-one](/img/structure/B3003055.png)
![2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3003056.png)
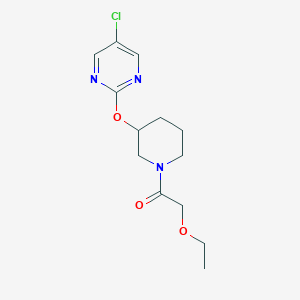
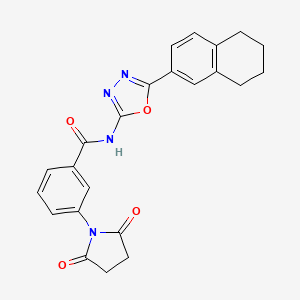
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2,2,2-trifluoroacetamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B3003061.png)

![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3003063.png)
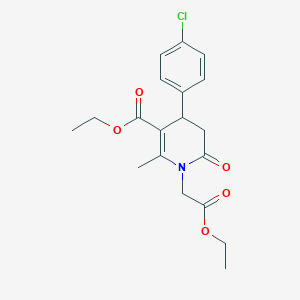
![1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3003066.png)
![Ethyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B3003067.png)
